(2,4-Dimethylthiazol-5-yl)(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone
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Description
(2,4-Dimethylthiazol-5-yl)(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H18FN3O2S2 and its molecular weight is 391.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Compounds with similar structural elements have been synthesized and characterized for their potential bioactive properties. For instance, the synthesis of novel bioactive heterocycles, including those with fluorobenzo[d]thiazol components and piperidinyl groups, has been explored for antiproliferative activities. These studies involve comprehensive structural characterization using techniques such as IR, NMR, LC-MS, and X-ray diffraction, highlighting the importance of these compounds in medicinal chemistry and drug development processes (Prasad et al., 2018).
Antiproliferative Activity
Several studies have focused on compounds with the piperidin-4-yl and thiazolyl methanone frameworks for their antiproliferative effects against various cancer cell lines. These research efforts aim to identify new therapeutic agents by evaluating the biological activities of synthesized compounds, with specific attention to the influence of substituents like fluorine and methoxy groups on their efficacy. The antiproliferative activity is assessed using assays such as the MTT assay, providing valuable data on the potential of these compounds to inhibit cancer cell growth (Prasad et al., 2008).
In Vitro Antimicrobial Activity
Research on the antimicrobial properties of compounds containing the piperidinyl methanone oxime derivatives showcases the potential of these molecules in addressing bacterial and fungal infections. Through the synthesis and characterization of new derivatives, studies aim to discover compounds with significant antimicrobial activity against pathogenic strains, contributing to the development of new antibiotics (Mallesha & Mohana, 2014).
Properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[4-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2S2/c1-10-16(25-11(2)20-10)17(23)22-8-6-12(7-9-22)24-18-21-15-13(19)4-3-5-14(15)26-18/h3-5,12H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDBETIFGAVCQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)OC3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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